N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide synthesis pathway
N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide synthesis pathway
An In-depth Technical Guide to the Synthesis of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide, a molecule of interest in medicinal chemistry and drug development. The core of this synthesis is a convergent strategy, relying on the coupling of two key intermediates: 4-phenylpiperidine and 3-fluorophenyl isocyanate. This document details the retrosynthetic analysis, the preparation of the requisite precursors, a step-by-step protocol for the final urea formation, and critical safety considerations. The methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility for researchers and drug development professionals.
Introduction and Strategic Overview
The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including opioid agonists and dopamine receptor ligands[1][2][3]. The incorporation of a substituted phenylurea moiety, such as N-(3-fluorophenyl)carboxamide, allows for the exploration of new structure-activity relationships (SAR) by introducing specific hydrogen bonding capabilities and modifying lipophilicity. N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide (CAS No. 866150-86-9) is a derivative that combines these valuable pharmacophores[4].
The synthesis strategy presented herein is predicated on a highly reliable and direct coupling reaction. This approach is advantageous due to its efficiency, high atom economy, and the commercial availability or straightforward synthesis of its precursors.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule occurs at the C-N bond of the urea linkage. This bond is readily formed by the reaction of a secondary amine with an isocyanate. This analysis simplifies the complex target into two more accessible starting materials: 4-phenylpiperidine and 3-fluorophenyl isocyanate.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis of Key Precursors
The success of the convergent synthesis hinges on the availability and purity of the two primary building blocks.
Preparation of 4-Phenylpiperidine
4-Phenylpiperidine is a crucial intermediate in the synthesis of various pharmaceuticals[5]. While several synthetic routes exist, a common and effective laboratory-scale method involves the addition of a Grignard reagent to a protected piperidone, followed by deprotection and reduction.
Caption: Synthesis workflow for 4-Phenylpiperidine.
Experimental Protocol: Synthesis of 4-Phenylpiperidine[5]
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Step 1: Grignard Reaction: To a solution of 1-Boc-4-piperidone (10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) cooled in an ice-water bath, slowly add phenylmagnesium bromide (1.1 equivalents in THF).
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After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
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Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (2 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
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Step 2: Dehydration and Deprotection: Dissolve the crude alcohol in ethanol (20 mL) and add a catalytic amount of concentrated HCl (1.2 mL).
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Step 3: Reduction: Transfer the acidic solution to a hydrogenation vessel. Add 10% Palladium on carbon (Pd/C) catalyst. Hydrogenate the mixture at 50 psi for 1 hour.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and evaporate the solvent.
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Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid.
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Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield 4-phenylpiperidine as an off-white solid. Purification can be achieved by silica gel chromatography if necessary.
Sourcing of 3-Fluorophenyl Isocyanate
3-Fluorophenyl isocyanate is a commercially available aryl fluorinated building block used in various chemical syntheses, including the preparation of pharmaceuticals like linezolid[6][7]. It is a reactive liquid that should be handled with care.
Properties of 3-Fluorophenyl Isocyanate:
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Form: Liquid[6]
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Density: ~1.201 g/mL at 25 °C[6]
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Storage: Recommended storage at 2-8°C to prevent degradation and polymerization[6].
Due to its widespread availability from chemical suppliers, a laboratory synthesis is typically not required. It is essential to use this reagent under anhydrous conditions as it readily reacts with water.
Convergent Synthesis of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide
The final step involves the nucleophilic addition of the secondary amine of 4-phenylpiperidine to the electrophilic carbonyl carbon of 3-fluorophenyl isocyanate. This reaction is generally clean, rapid, and high-yielding.
Caption: Final urea formation reaction.
Experimental Protocol: Urea Formation
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Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-phenylpiperidine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., toluene or THF, ~0.2 M concentration). A similar reaction has been successfully performed in toluene[8].
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Reagent Addition: While stirring the solution at room temperature, add 3-fluorophenyl isocyanate (1.05 equivalents) dropwise via a syringe. An exothermic reaction may be observed; a cooling bath can be used to maintain the temperature below 30°C.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by Infrared (IR) spectroscopy, looking for the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹).
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Workup and Isolation: Once the reaction is complete, the product may precipitate directly from the solution. If so, collect the solid by filtration and wash with a small amount of cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure.
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Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide as a pure solid.
Self-Validating System & Causality:
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Choice of Solvent: Anhydrous aprotic solvents are critical to prevent the isocyanate from reacting with water to form an unstable carbamic acid, which would decompose into 3-fluoroaniline.
-
Stoichiometry: A slight excess of the isocyanate can be used to ensure complete consumption of the 4-phenylpiperidine, but a 1:1 ratio is often sufficient for this highly efficient reaction.
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Purity Confirmation: The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The presence of a urea carbonyl stretch (~1640 cm⁻¹) in the IR spectrum and the absence of the N-H proton from the starting piperidine in the ¹H NMR are key validation points.
Data and Properties Summary
The following table summarizes key properties of the reactants and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |
| 4-Phenylpiperidine | C₁₁H₁₅N | 161.25 | 771-99-3 | White solid |
| 3-Fluorophenyl isocyanate | C₇H₄FNO | 137.11 | 404-71-7 | Liquid |
| N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide | C₁₈H₁₉FN₂O | 298.36 | 866150-86-9 | Solid |
(Data sourced from references[4][6][9][10])
Safety and Handling Considerations
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3-Fluorophenyl Isocyanate: This reagent is toxic, a respiratory sensitizer, and harmful if swallowed, inhaled, or in contact with skin[11][12]. It is also a flammable liquid[6]. All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.
-
4-Phenylpiperidine: This compound is a skin and eye irritant and may cause respiratory irritation. Standard laboratory PPE should be worn.
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General Precautions: The Grignard reaction is highly exothermic and reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.
Conclusion
The synthesis of N-(3-fluorophenyl)-4-phenylpiperidine-1-carboxamide is most effectively achieved through a convergent two-component coupling strategy. This method involves the straightforward reaction between commercially available 3-fluorophenyl isocyanate and readily synthesized 4-phenylpiperidine. The pathway is characterized by its high efficiency, operational simplicity, and adherence to fundamental principles of organic synthesis, making it an ideal route for researchers in drug discovery and development.
References
- Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. (2004). ResearchGate.
- What are the synthesis and applications of 4-Phenylpiperidine? - FAQ - Guidechem. (2022). Guidechem.
- Koelsch, C. F. (1943). A Synthesis of 4-Phenylpiperidines. Journal of the American Chemical Society.
- Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands... (2010). Journal of Medicinal Chemistry.
- Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. (2025). ResearchGate.
- N-(3-Fluorophenyl)-4-phenylpiperidine-1-carboxamide. ChemScene.
- N-(3-fluorophenyl)piperidine-4-carboxamide hydrochloride. NextSDS.
- 3-Fluorophenyl isocyanate 97. MilliporeSigma.
- 3-Fluorophenyl Isocyanate 97%. PureSynth.
- 3-FLUOROPHENYL ISOCYANATE. ChemicalBook.
- DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. (1999). HETEROCYCLES.
- 4-Phenylpiperidine compounds and their preparation and use. Google Patents.
- 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. Google Patents.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI.
- 3-Fluorophenyl isocyanate. PubChem.
- 3-Fluorophenyl isocyanate - High purity. Georganics.
- Process for preparing 4-aryl-piperidine derivatives. Google Patents.
- Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC.
- Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. ResearchGate.
- Chemical Properties of N-Phenylpiperidine (CAS 4096-20-2). Cheméo.
- 4-Phenylpiperidine. Chem-Impex.
- 4-Phenylpiperidine 97. Sigma-Aldrich.
- Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine. Google Patents.
- Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers.
- Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. ResearchGate.
- One-pot, three component reactions between isocyanides and dialkyl acetylenedicarboxylates in the presence of phenyl isocyanate:. Arkivoc.
- Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register.
Sources
- 1. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 3-Fluorophenyl isocyanate 97 404-71-7 [sigmaaldrich.com]
- 7. pure-synth.com [pure-synth.com]
- 8. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents [patents.google.com]
- 9. 3-Fluorophenyl isocyanate | C7H4FNO | CID 123064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. 3-FLUOROPHENYL ISOCYANATE | 404-71-7 [amp.chemicalbook.com]
- 12. 3-Fluorophenyl isocyanate - High purity | EN [georganics.sk]
